3-(Propyldisulfanyl)propanoic acid
Description
3-(Propyldisulfanyl)propanoic acid is a sulfur-containing organic compound characterized by a propanoic acid backbone substituted at the β-position with a propyldisulfanyl group (–S–S–CH₂CH₂CH₃). This disulfide moiety confers unique redox-active properties, making it a candidate for applications in polymer chemistry, drug design, and materials science.
Properties
CAS No. |
112401-23-7 |
|---|---|
Molecular Formula |
C6H12O2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
3-(propyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C6H12O2S2/c1-2-4-9-10-5-3-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI Key |
AFBLIRCFRVJJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Disulfide Exchange via 2,2'-Dipyridyl Disulfide Mediation
The most well-documented method involves a thiol-disulfide exchange reaction using 2,2'-dipyridyl disulfide (DPDS) as a coupling agent. This approach ensures controlled cross-disulfide formation while minimizing homo-dimerization.
Procedure :
- Activation of 3-Mercaptopropionic Acid :
Equimolar 3-mercaptopropionic acid and DPDS are dissolved in methanol with catalytic acetic acid. The reaction proceeds at room temperature under nitrogen, forming a mixed pyridyl disulfide intermediate (Fig. 1A).
- Nucleophilic Displacement with 1-Propanethiol :
The intermediate reacts with 1-propanethiol in methanol, displacing the pyridyl group to yield 3-(propyldisulfanyl)propanoic acid. Purification involves solvent evaporation, ethyl ether precipitation, and filtration.
Optimization Insights :
Oxidative Coupling of Thiol Precursors
An alternative route employs oxidative coupling of 3-mercaptopropionic acid and 1-propanethiol using hydrogen peroxide (H₂O₂) or iodine.
Procedure :
- Reaction Setup :
Equimolar thiols are stirred in ethanol with 30% H₂O₂ at 25°C for 12 hours.
- Workup :
The crude product is extracted with ethyl acetate, washed with sodium bicarbonate, and dried over MgSO₄. Rotary evaporation yields the disulfide.
Challenges :
- Selectivity : Excess H₂O₂ risks over-oxidation to sulfonic acids.
- Byproducts : Homo-dimers (e.g., dipropyl disulfide) form if stoichiometry is imbalanced.
Comparative Analysis of Methods
The disulfide exchange method offers superior reproducibility and purity, making it preferable for laboratory synthesis.
Reaction Mechanism and Kinetic Considerations
Disulfide Exchange Pathway
The DPDS-mediated reaction follows a two-step nucleophilic substitution (Fig. 1B):
- Thiolate Formation : Deprotonation of 3-mercaptopropionic acid generates a thiolate ion, which attacks DPDS to form a mixed disulfide.
- Thiol Displacement : 1-Propanethiol’s thiolate attacks the electrophilic sulfur, releasing 2-pyridinethione and the product.
Rate-Limiting Step : Thiolate formation, influenced by solvent polarity and base strength. Methanol’s moderate dielectric constant (ε = 32.7) balances ion separation and reactivity.
Oxidative Coupling Dynamics
H₂O₂ oxidizes thiols (R–SH) to thiyl radicals (R–S- ), which combine to form disulfides (R–S–S–R'). Excess oxidizer shifts equilibria toward sulfinic (R–SO₂H) or sulfonic acids (R–SO₃H).
Critical Parameters :
- pH : Neutral conditions favor disulfide formation; acidic media promote over-oxidation.
- Temperature : Elevated temperatures (≥40°C) accelerate radical recombination but increase side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (CDCl₃) : δ 0.76 (t, 2H, CH₂), 1.81 (q, 2H, CH₂), 2.71 (t, 2H, CH₂–S), 2.91 (t, 2H, CH₂–COO⁻).
- IR (KBr) : 2560 cm⁻¹ (S–S stretch), 1710 cm⁻¹ (C=O).
Industrial and Research Applications
Functionalized Mesoporous Silica
3-(Propyldisulfanyl)propanoic acid serves as a linker in stimuli-responsive drug carriers. Its disulfide bond cleaves under reductive conditions (e.g., glutathione), enabling targeted release.
Bioconjugation
The carboxylic acid group facilitates amide coupling with proteins or peptides, creating redox-sensitive probes for cellular imaging.
Chemical Reactions Analysis
Types of Reactions: 3-(Propyldisulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracids.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Esterification: Esters of 3-(Propyldisulfanyl)propanoic acid.
Scientific Research Applications
Chemistry: 3-(Propyldisulfanyl)propanoic acid is used as a building block in organic synthesis
Biology: In biological research, 3-(Propyldisulfanyl)propanoic acid is used to study redox processes and disulfide bond formation in proteins. It serves as a model compound for understanding the behavior of disulfide bonds in biological systems.
Industry: In the industrial sector, 3-(Propyldisulfanyl)propanoic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Propyldisulfanyl)propanoic acid involves the cleavage and formation of disulfide bonds. In biological systems, the compound can undergo redox reactions, leading to the formation of thiols or sulfonic acids. These reactions are crucial in maintaining the redox balance within cells and regulating protein function through disulfide bond formation and cleavage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of 3-(propyldisulfanyl)propanoic acid with analogs from the evidence:
Key Observations:
- The disulfide group in 3-(propyldisulfanyl)propanoic acid distinguishes it from sulfonyl- or aryl-substituted analogs. This group enables reversible S–S bond cleavage under reducing conditions, a feature absent in compounds like 3-(phenylsulfonyl)propanoic acid .
- Bioactivity: Indole- and pyrrole-substituted analogs (e.g., 3-indolepropionic acid , 3-(1-pyrrolyl)propanoic acid ) exhibit biological relevance, such as roles in microbial metabolism or polymer conductivity. In contrast, nitro- or sulfonyl-substituted derivatives (e.g., ) may act as enzyme inhibitors due to electron-withdrawing groups.
Physicochemical Properties
Based on analogs in the evidence, the following properties can be inferred:
Notes:
- The disulfide group increases hydrophobicity compared to sulfonyl analogs but less so than aromatic substituents (e.g., indole).
- Reactivity: The S–S bond in 3-(propyldisulfanyl)propanoic acid is prone to reduction, unlike the stable sulfonyl group in or nitro group in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 3-(propyldisulfanyl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of disulfide-containing propanoic acid derivatives typically involves thiol-disulfide exchange reactions or oxidative coupling of thiol precursors. For example, analogous compounds like 3-(4-hydroxyphenyl)propanoic acid are synthesized via Friedel-Crafts acylation or enzymatic catalysis . For 3-(propyldisulfanyl)propanoic acid, consider using propylthiol precursors with oxidizing agents (e.g., H2O2 or I2) to form the disulfide bond. Optimize pH (neutral to slightly acidic) and temperature (25–40°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing 3-(propyldisulfanyl)propanoic acid?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm disulfide bond formation and propyl chain connectivity. Compare chemical shifts with NIST reference data for analogous compounds .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- FT-IR spectroscopy to identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and disulfide (S-S stretch at ~500 cm⁻¹) functional groups.
- HPLC with UV detection (λ = 210–254 nm) for purity assessment, validated per USP guidelines to ensure reproducibility .
Q. What safety protocols should be followed when handling 3-(propyldisulfanyl)propanoic acid in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Emergency Procedures : Flush eyes/skin with water for 15 minutes upon contact. Use CO2 or dry chemical extinguishers for fires .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 3-(propyldisulfanyl)propanoic acid?
- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomeric forms.
- Step 1 : Repurify the compound via recrystallization (using ethanol/water mixtures) or preparative HPLC.
- Step 2 : Validate analytical methods using USP-certified reference standards .
- Step 3 : Cross-validate with computational tools (e.g., DFT simulations for NMR chemical shifts) and compare to databases like PubChem or NIST .
Q. What metabolic pathways are hypothesized for 3-(propyldisulfanyl)propanoic acid in vivo?
- Methodological Answer : Based on studies of structurally related compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid), propose the following pathways:
- Phase I Metabolism : Hydrolysis of the disulfide bond to form thiol intermediates, followed by β-oxidation of the propanoic acid chain .
- Phase II Metabolism : Conjugation via sulfation (SULT enzymes) or glucuronidation (UGT enzymes), detectable in urine or plasma using LC-MS/MS with deuterated internal standards .
- Experimental Design : Administer isotopically labeled compound (e.g., ¹³C-propyl chain) to track metabolite formation in rodent models .
Q. How can researchers design experiments to assess the enzyme-inhibitory activity of 3-(propyldisulfanyl)propanoic acid?
- Methodological Answer :
- Target Selection : Focus on enzymes with cysteine residues in active sites (e.g., cysteine proteases or oxidoreductases), as disulfides may form reversible inhibitors.
- Assay Setup : Use fluorescence-based assays (e.g., papain inhibition with Z-Phe-Arg-AMC substrate) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Controls : Include dithiothreitol (DTT) to test reversibility of disulfide bonding .
Q. What computational approaches are suitable for predicting the reactivity of 3-(propyldisulfanyl)propanoic acid?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-S bond to predict oxidative stability.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein targets using software like GROMACS, parameterized with CHARMM force fields.
- Docking Studies : Use AutoDock Vina to model binding poses with enzymes, leveraging crystallographic data from PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
